N-[4-(morpholin-4-yl)phenyl]benzenesulfonamide
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Overview
Description
“N-[4-(morpholin-4-yl)phenyl]benzenesulfonamide” is a chemical compound with the molecular formula C16H18N2O3S . It has an average mass of 318.391 Da and a monoisotopic mass of 318.103821 Da . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “N-[4-(morpholin-4-yl)phenyl]benzenesulfonamide” consists of 16 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
“N-[4-(morpholin-4-yl)phenyl]benzenesulfonamide” has a molecular weight of 318.391 Da . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Neuroscience: LRRK2 Kinase Inhibition
N-[4-(morpholin-4-yl)phenyl]benzenesulfonamide: has been identified as a potent inhibitor of LRRK2 (leucine-rich repeat kinase 2), which is genetically linked to Parkinson’s disease (PD). Inhibitors like this compound can penetrate the brain and potentially modify the disease by targeting the LRRK2 kinase activity .
Pharmacology: Drug Metabolism Studies
In pharmacological research, this compound is used to study drug metabolism, particularly in the context of cytochrome P450 enzymes. It serves as a substrate for metabolic reactions, aiding in the understanding of drug biotransformation and the prediction of metabolites .
Materials Science: Herbicide Clustering
The morpholinyl group in this compound is structurally similar to those found in certain herbicides. This similarity allows it to be used in clustering algorithms to categorize different classes of herbicides, which is crucial for the development of new agricultural materials .
Chemistry: Gas Chromatography
This compound’s unique structure and properties make it suitable for use as a standard in gas chromatography, helping to identify and quantify other substances within a sample .
Biology: Antibacterial and Anticancer Research
Derivatives of N-[4-(morpholin-4-yl)phenyl]benzenesulfonamide are synthesized and evaluated for their antibacterial and anticancer properties. These studies are essential for the development of new therapeutic agents .
Medicine: Kinase Selectivity Improvement
The compound is utilized in medicinal chemistry to improve the selectivity of kinase inhibitors. By using a surrogate crystallography approach, researchers can enhance the selectivity of compounds against specific kinases, which is vital for targeted cancer therapies .
Nonlinear Optics: NLO Properties
In the field of nonlinear optics, the compound’s molecular structure is analyzed for its nonlinear optical (NLO) properties. These properties are important for applications in optical communication, sensing, data storage, and computing .
Molecular Modeling: Density Functional Theory (DFT)
N-[4-(morpholin-4-yl)phenyl]benzenesulfonamide: is used in molecular modeling studies, particularly involving density functional theory (DFT). These studies help in understanding the electronic structure and reactivity of molecules, which is crucial for the design of new materials and drugs .
Safety and Hazards
Mechanism of Action
Target of Action
Biochemical Pathways
Result of Action
properties
IUPAC Name |
N-(4-morpholin-4-ylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c19-22(20,16-4-2-1-3-5-16)17-14-6-8-15(9-7-14)18-10-12-21-13-11-18/h1-9,17H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OORAWSPNPRDOLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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